Boc-L-beta-homoalanine, chemically known as (S)-3-((tert-butoxycarbonyl)amino)butanoic acid, is a derivative of beta-homoalanine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions. With a molecular formula of CHN O and a molecular weight of approximately 203.24 g/mol, Boc-L-beta-homoalanine has demonstrated significant potential in medicinal chemistry, particularly in the development of therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Boc-L-beta-homoalanine exhibits notable biological activity, particularly as a precursor for peptide synthesis. Its derivatives are being investigated for potential neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The compound's ability to influence protein synthesis pathways further underscores its importance in biological research .
The synthesis of Boc-L-beta-homoalanine typically involves the protection of the amino group of beta-homoalanine using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at room temperature. In industrial settings, similar synthetic routes are employed but scaled up with stringent quality control measures to ensure high purity and consistency .
Boc-L-beta-homoalanine has a wide range of applications:
Research on Boc-L-beta-homoalanine includes interaction studies that focus on its role in biological systems. These studies often involve examining how this compound interacts with various receptors or enzymes related to neurodegenerative diseases. The findings suggest that its derivatives may modulate biochemical pathways associated with neuronal protection and repair .
Boc-L-beta-homoalanine can be compared with several similar compounds that share structural features or functional roles:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Boc-L-alpha-alanine | CHN O | Standard amino acid; simpler structure |
Boc-L-gamma-aminobutyric acid | CHN O | Involved in neurotransmission; GABA precursor |
Boc-L-beta-cyanoalanine | CHN O | Contains a cyano group; used for specific syntheses |
Boc-L-beta-homophenylalanine | CHN O | Contains a phenyl group; used in various peptide syntheses |
Uniqueness: Boc-L-beta-homoalanine is distinguished by its beta-amino acid structure, which provides unique conformational properties beneficial for specific applications in drug design and development. Its ability to form stable peptides makes it particularly valuable compared to other amino acids that may not readily participate in similar reactions .
The systematic IUPAC name is (3S)-3-[(tert-butoxycarbonyl)amino]butanoic acid, reflecting the S-configuration at the chiral center. The Boc group is attached to the amino moiety of the β-homoalanine skeleton, which features a four-carbon chain (butanoic acid) instead of the three-carbon chain found in canonical alanine.
Common synonyms include:
Boc-L-beta-homoalanine is a protected amino acid derivative that serves as a crucial building block in peptide synthesis and pharmaceutical research [1]. The compound is systematically named as (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid according to International Union of Pure and Applied Chemistry nomenclature standards [2] [19]. This designation reflects the stereochemical configuration at the third carbon position and the presence of the tert-butoxycarbonyl protecting group attached to the amino function [16].
The compound is registered under Chemical Abstracts Service number 158851-30-0, which serves as its unique chemical identifier in scientific databases and commercial catalogs [2] [3] [15]. Alternative systematic names include (S)-3-(Boc-amino)butyric acid and (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid, all of which refer to the same molecular entity [16] [21].
Common nomenclature variations encountered in the literature include Boc-L-β-homoalanine, Boc-β-HoAla-OH, and Boc-β-Homoala-OH [1] [2] [3]. These abbreviated forms are widely recognized in synthetic organic chemistry and peptide synthesis applications, though they maintain the same fundamental molecular identity [16].
The molecular formula of Boc-L-beta-homoalanine is C₉H₁₇NO₄, indicating the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms [2] [3] [10]. This composition yields a molecular weight of 203.24 grams per mole, as calculated from standard atomic masses [2] [3] [10] [15].
The molecular structure consists of a four-carbon chain backbone derived from butyric acid, with an amino group protected by a tert-butoxycarbonyl group at the third carbon position [1] [21]. The stereochemistry is defined by the (S)-configuration at the chiral center, designating it as the L-enantiomer according to standard amino acid nomenclature conventions [2] [15] [16].
The compound is catalogued in major chemical databases with specific identifier codes that facilitate accurate identification and retrieval [2] [3] [15]. The MDL number MFCD00270345 serves as a unique identifier in the Accelrys database system [2] [3] [15]. Additionally, the Beilstein Registry Number 6800577 provides access to historical and synthetic information within the Reaxys database [3] [15].
The International Chemical Identifier Key for Boc-L-beta-homoalanine is PYNDHEONPQYIAN-LURJTMIESA-N, which provides a standardized hash representation of the molecular structure [2] [16]. The corresponding Simplified Molecular Input Line Entry System notation is CC@@HNC(=O)OC(C)(C)C, which encodes the complete structural information including stereochemistry [3].
The full International Chemical Identifier string reads: InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 [3] [19]. This notation provides comprehensive structural information including connectivity, stereochemistry, and tautomeric state definitions.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₇NO₄ | [2] [3] [10] [15] |
Molecular Weight | 203.24 g/mol | [2] [3] [10] [15] |
CAS Number | 158851-30-0 | [2] [3] [15] [16] |
Physical Form | Solid (crystalline powder) | [1] [15] [16] |
Color/Appearance | White to light yellow | [1] [16] |
Melting Point | 73-78°C (range reported) | [15] [16] |
Boiling Point | 339.5±25.0°C (predicted) | [4] [16] |
Density | 1.1±0.1 g/cm³ (predicted) | [4] [16] |
Flash Point | 159.1±23.2°C (predicted) | [4] |
Optical Rotation | -17±2° (c=1, CHCl₃) | [1] [15] |
pKa | 4.43±0.10 (predicted) | [16] |
Water Solubility | Slightly soluble | [16] [19] [26] |
Organic Solvent Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [16] |
The compound exhibits chirality at the third carbon position of the butyric acid backbone, with the (S)-configuration defining its absolute stereochemistry [2] [15] [16]. This stereochemical designation places Boc-L-beta-homoalanine in the L-series of amino acids, consistent with naturally occurring amino acid configurations [15] [16].
The optical rotation of the compound has been measured as -17±2° when dissolved in chloroform at a concentration of 1 gram per 100 milliliters [1] [15]. This negative rotation confirms the (S)-configuration and provides a practical method for enantiomeric purity assessment in synthetic preparations [15].
The stereochemical integrity of the compound is maintained under standard storage and handling conditions, making it suitable for stereoselective synthetic applications [15] [16]. The presence of the bulky tert-butoxycarbonyl protecting group provides additional steric hindrance that helps preserve the stereochemical configuration during chemical transformations [1] [21].
The tert-butoxycarbonyl protecting group represents a crucial structural feature that defines the chemical behavior and synthetic utility of this compound [1] [2] [3]. This protecting group is specifically designed to mask the reactivity of the amino function while maintaining stability under a wide range of reaction conditions [1] [21].
The protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in organic solvents [21]. This selective deprotection capability makes the compound particularly valuable in multi-step synthetic sequences where orthogonal protection strategies are required [1].